2-Bromo-3-chloro-5-hydroxypyridine

概述

描述

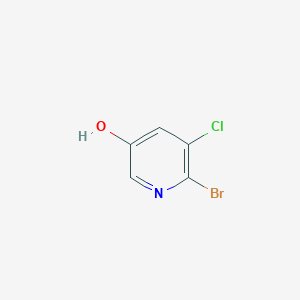

2-Bromo-3-chloro-5-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-hydroxypyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 3-hydroxypyridine, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid. This is followed by chlorination using thionyl chloride or phosphorus pentachloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-Bromo-3-chloro-5-hydroxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridone derivatives.

Reduction: Formation of deoxygenated pyridines.

Coupling: Formation of biaryl compounds.

科学研究应用

Medicinal Chemistry

2-Bromo-3-chloro-5-hydroxypyridine serves as a versatile scaffold for the synthesis of various pharmaceutical compounds. It has been utilized in the development of antihistamines and hypolipidemic agents. For instance, derivatives of this compound have shown potential as inhibitors for sodium-glucose transporters (SGLT2), which are crucial in diabetes management .

Agrochemicals

The compound is also explored in agrochemical applications, particularly in the formulation of herbicides and fungicides. Its derivatives are used to enhance crop protection against pests and diseases, contributing to agricultural sustainability .

Case Study 1: Synthesis of SGLT2 Inhibitors

A study highlighted the synthesis of SGLT2 inhibitors using this compound as a key intermediate. The synthetic route involved multiple steps, including bromination and chlorination reactions, leading to compounds with significant antihyperglycemic activity. The process demonstrated scalability and cost-effectiveness, making it suitable for industrial applications .

Case Study 2: Agrochemical Formulation

Research into the formulation of herbicides using this compound indicated its effectiveness in controlling various weed species. The study focused on the compound's ability to inhibit specific enzymes critical for plant growth, showcasing its potential as a selective herbicide in agricultural practices .

作用机制

The mechanism of action of 2-Bromo-3-chloro-5-hydroxypyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases involved in inflammatory responses by binding to their active sites and blocking substrate access . The molecular targets and pathways vary based on the specific derivative and its intended use.

相似化合物的比较

Similar Compounds

- 2-Bromo-3-hydroxypyridine

- 3-Chloro-5-hydroxypyridine

- 2-Chloro-3-bromo-5-hydroxypyridine

Uniqueness

2-Bromo-3-chloro-5-hydroxypyridine is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the formation of a wide range of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .

生物活性

2-Bromo-3-chloro-5-hydroxypyridine (CAS No. 127561-70-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, synthesis, and biological effects, supported by various studies and data tables.

- Molecular Formula : CHBrClNO

- Molecular Weight : 208.44 g/mol

- Physical State : Solid

- Melting Point : 199°C to 202°C

Synthesis

The synthesis of this compound can be achieved through various methods, including chlorination reactions involving hydroxypyridines. A notable method utilizes phosphorus oxychloride (POCl) in a solvent-free environment, yielding satisfactory results with high atom economy .

Antimicrobial Properties

Research indicates that derivatives of hydroxypyridines, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it was found to act as an inhibitor for certain kinases, which are crucial in cellular signaling pathways. This inhibition can influence cell proliferation and apoptosis, making it a candidate for further research in cancer therapeutics .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. Detailed assays revealed that the compound could significantly reduce cell viability in a dose-dependent manner .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Enzyme Inhibition | Inhibited kinase activity with IC values between 15 to 30 µM, indicating potential as a therapeutic agent in oncology. |

| Cytotoxicity | Induced apoptosis in cancer cell lines with an IC of approximately 25 µM after 48 hours of exposure. |

Research Findings

- Antimicrobial Efficacy : A systematic review highlighted the broad-spectrum activity of pyridine derivatives, including the tested compound, against various pathogens .

- Mechanism of Action : Studies suggest that the compound's cytotoxicity is mediated through oxidative stress and mitochondrial dysfunction .

- Structure-Activity Relationship (SAR) : Research into SAR indicates that modifications on the pyridine ring significantly influence biological activity, guiding future drug design efforts .

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 2-Bromo-3-chloro-5-hydroxypyridine?

- Methodological Answer : The compound can be synthesized via sequential halogenation. Begin with bromination of 3-chloro-5-hydroxypyridine using -bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C, followed by chlorination with phosphorus oxychloride (POCl) under reflux. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1). Purify intermediates via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is optimal. Grow crystals via slow evaporation in ethanol/water (9:1). Use SHELXL for structure refinement, ensuring data collection at 100 K to minimize thermal motion artifacts. Validate bond lengths/angles against similar pyridine derivatives (e.g., 5-Bromo-2-chloropyridine: C-Br = 1.89 Å, C-Cl = 1.73 Å) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : After synthesis, employ column chromatography (silica gel, 60–120 mesh) with a gradient of 5–15% methanol in dichloromethane. For high-purity isolation, recrystallize from ethanol/water (4:1) at −20°C. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Use Schlenk lines for moisture-sensitive steps (e.g., POCl reactions). Quench residual reagents with ice-cold sodium bicarbonate. For skin/eye exposure risks (Hazard Statement: H315/H319), employ PPE (gloves, goggles) and conduct reactions in fume hoods .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and - HSQC NMR. Compare experimental data with computational predictions (DFT/B3LYP/6-311+G(d,p)) and reference databases (e.g., NIST Chemistry WebBook). For ambiguous peaks, synthesize a deuterated analog or use 2D NOESY to assign spatial proximity .

Q. How do electron-withdrawing substituents (Br, Cl) influence the reactivity of this compound?

- Methodological Answer : Perform Hammett analysis by substituting Br/Cl with other groups (e.g., NO, CF) and measure reaction rates (e.g., Suzuki coupling). Use DFT to calculate partial charges (e.g., C-4 position: σ = +0.45 for Br, +0.37 for Cl). Optimize cross-coupling conditions with Pd(PPh)/CsCO in toluene/water .

Q. How can regioselective functionalization at the C-4 position be achieved?

- Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to direct electrophilic substitution. Use iodine monochloride (ICl) in acetic acid at 50°C for iodination. Deprotect with tetrabutylammonium fluoride (TBAF) in THF. Confirm regiochemistry via NMR (downfield shift at C-4: δ 8.2–8.5 ppm) .

Q. What strategies mitigate byproduct formation during phosphonylation reactions?

- Methodological Answer : Optimize triethyl phosphite (P(OEt)) stoichiometry (1.5 equiv) in refluxing xylene. Add a radical inhibitor (e.g., BHT) to suppress dimerization. Monitor via NMR for intermediate phosphonate ester formation (δ 20–25 ppm). Purify via flash chromatography (ethyl acetate/hexane, 1:2) .

属性

IUPAC Name |

6-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKTYYVUEJTFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562011 | |

| Record name | 6-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130284-56-9 | |

| Record name | 6-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130284-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。